DTPA-Anhydride

Vue d'ensemble

Description

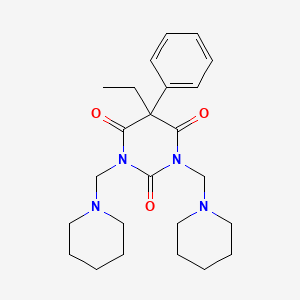

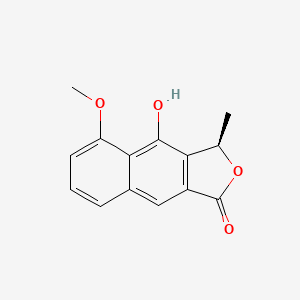

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid, also known as CDTPAA or DTPA cyclic anhydride, belongs to the class of organic compounds . It is also known by its CAS number 23911-26-4 .

Molecular Structure Analysis

The molecular formula of this compound is C14H19N3O8 . The molecular weight is 357.32 g/mol .Physical and Chemical Properties Analysis

This compound has a boiling point of 656.2°C at 760 mmHg . It has a density of 1.460±0.06 g/cm3 (20 ºC 760 Torr) . It hydrolyzes in water .Applications De Recherche Scientifique

Médecine nucléaire : Optimisation des anticorps radiomarqués

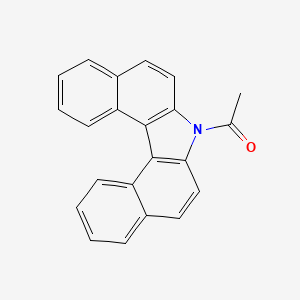

DTPA-Anhydride est utilisé en médecine nucléaire pour l'optimisation des anticorps radiomarqués. Il est conjugué avec des anticorps à faibles concentrations pour créer des agents efficaces pour l'imagerie et la thérapie {svg_1}. Cette application est cruciale pour améliorer la spécificité et l'efficacité des radiopharmaceutiques utilisés dans l'imagerie diagnostique et la radiothérapie ciblée.

Imagerie moléculaire : Synthèse de traceurs radiomarqués

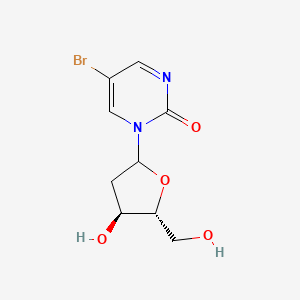

En imagerie moléculaire, en particulier en TEP et en SPECT, this compound est utilisé pour synthétiser des traceurs radiomarqués comme l'annexine A5-DTPA {svg_2}. Ces traceurs se lient à des cibles biologiques spécifiques, permettant la visualisation des processus cellulaires et moléculaires in vivo. Ceci est particulièrement utile pour détecter l'apoptose, un processus de mort cellulaire programmée, qui est un marqueur significatif dans des maladies comme le cancer.

Agents de contraste en IRM : Synthèse de ligands macrocycliques

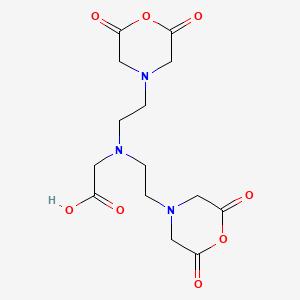

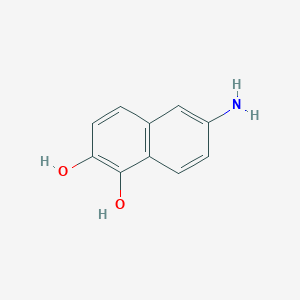

This compound est utilisé dans la synthèse de ligands macrocycliques et de complexes de lanthanides {svg_3} {svg_4}. Ces complexes sont utilisés comme agents de contraste en imagerie par résonance magnétique (IRM), améliorant la qualité des images et offrant de meilleures capacités de diagnostic pour diverses affections médicales.

Bioconjugaison : Marquage des protéines et des peptides

Le composé est utilisé pour la bioconjugaison, où il introduit un chélateur puissant sur les protéines et les peptides {svg_5}. Cette modification permet la fixation d'ions métalliques, qui peuvent être détectés à l'aide de diverses techniques d'imagerie. Cette application est importante dans l'étude de la dynamique des protéines et de leur localisation dans les systèmes biologiques.

Surveillance de la chimiothérapie : Annexine A5 radiomarquée

L'annexine A5 modifiée par this compound est utilisée pour surveiller la réponse à la chimiothérapie {svg_6}. En ciblant les phosphatidylsérines externalisées, l'annexine A5 radiomarquée peut détecter de manière sensible les cellules endommagées, fournissant des informations précieuses sur l'efficacité des traitements anticancéreux.

Recherche et développement : Introduction d'un chélateur puissant

En recherche et développement, this compound sert de réactif pour introduire un chélateur puissant dans diverses structures chimiques {svg_7} {svg_8}. Ceci est essentiel pour développer de nouveaux composés ayant des applications potentielles en médecine, telles que de nouveaux médicaments ou des agents de diagnostic.

Safety and Hazards

Mécanisme D'action

Target of Action

Diethylenetriaminepentaacetic dianhydride, also known as DTPA-Anhydride, primarily targets proteins . It is used as a reagent for introducing a strong chelator onto proteins . This compound has been employed in the synthesis of macrocyclic ligands and lanthanide complexes that are useful as MRI enhancers .

Mode of Action

This compound forms stable complexes with most divalent and trivalent cations . Some examples are Fe3+, Cu2+, Ni2+, Pb2+, Zn2+, Fe2+, Mn2+, Ca2+, Mg2+, and Ba2+ . By binding to Fe2+ ions, this compound prevents their precipitation as Fe(OH)3, or Fe2O3·nH2O poorly soluble oxy-hydroxides after their oxidation by dissolved oxygen .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its chelating properties. It increases the solubility of Fe2+ and Fe3+ ions in water, and therefore the bioavailability of iron for aquatic plants . This suggests that this compound may play a role in iron homeostasis in biological systems.

Pharmacokinetics

Its ability to form stable complexes with various cations suggests that it may be used to enhance the delivery of these ions in biological systems .

Result of Action

The primary result of this compound’s action is the formation of stable complexes with various cations, which can enhance their solubility and bioavailability . This can be particularly useful in medical imaging, where this compound can be used to label proteins with radionuclides for use in SPECT and PET imaging .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of various cations . The storage temperature for this compound is recommended to be −20°C , suggesting that it may be sensitive to temperature changes

Analyse Biochimique

Biochemical Properties

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. This property makes it useful in the synthesis of macrocyclic ligands and lanthanide complexes, which are employed as MRI enhancers . The compound interacts with enzymes and proteins that are involved in metal ion transport and storage, such as metalloproteins and metalloenzymes. These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, thereby influencing the activity and function of these biomolecules .

Cellular Effects

In cellular contexts, 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways by modulating the availability of metal ions, which are crucial cofactors for many signaling proteins. Additionally, the compound can impact gene expression by altering the activity of metal-dependent transcription factors. Cellular metabolism is also affected, as the compound’s chelating properties can disrupt metal ion homeostasis, leading to changes in metabolic flux and enzyme activity .

Molecular Mechanism

The molecular mechanism of action of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid involves its ability to bind metal ions with high affinity. This binding can inhibit or activate enzymes that require metal ions as cofactors. For example, the compound can inhibit metalloenzymes by sequestering their metal cofactors, thereby preventing the enzymes from catalyzing their reactions. Conversely, it can also activate certain enzymes by stabilizing their metal ion cofactors. Additionally, the compound can influence gene expression by binding to metal-responsive elements in the DNA, thereby modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of metal ion homeostasis and enzyme activity. These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

The effects of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid vary with different dosages in animal models. At low doses, the compound can enhance metal ion transport and storage, leading to improved cellular function. At high doses, it can cause toxicity by disrupting metal ion homeostasis and inhibiting essential metalloenzymes. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Beyond this range, adverse effects such as oxidative stress and cellular damage can occur .

Metabolic Pathways

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound interacts with enzymes such as metalloproteinases and metal ion transporters, influencing their activity and function. These interactions can affect metabolic flux and the levels of various metabolites, particularly those that are dependent on metal ion cofactors. The compound’s chelating properties can also lead to the sequestration of metal ions, thereby altering the balance of metal-dependent metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is transported and distributed through interactions with metal ion transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where metal ions are stored or utilized. The compound’s distribution is influenced by its affinity for different metal ions, which can affect its accumulation in various tissues. Additionally, the compound can be transported across cell membranes through active transport mechanisms involving metal ion transporters .

Subcellular Localization

The subcellular localization of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is primarily determined by its interactions with metal ion-binding proteins and transporters. The compound is often found in organelles such as the mitochondria and endoplasmic reticulum, where metal ions play crucial roles in cellular processes. Targeting signals and post-translational modifications can direct the compound to specific compartments, enhancing its activity and function. The compound’s localization can also affect its stability and degradation, with certain compartments providing a more favorable environment for its activity .

Propriétés

IUPAC Name |

2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8/c18-10(19)5-15(1-3-16-6-11(20)24-12(21)7-16)2-4-17-8-13(22)25-14(23)9-17/h1-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZLJUXJEOEYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178625 | |

| Record name | Cyclic dtpa anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream colored solid; [MSDSonline] | |

| Record name | Cyclic DTPA anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23911-26-4 | |

| Record name | DTPA dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23911-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic dtpa anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023911264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23911-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclic dtpa anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylenetriaminepentaacetic acid dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIC DTPA ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM9RLH5X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of diethylenetriaminepentaacetic dianhydride in scientific research?

A1: Diethylenetriaminepentaacetic dianhydride (DTPA anhydride) primarily functions as a bifunctional chelating agent (BCA). [] It forms stable complexes with metal ions, notably indium-111 (111In) and gadolinium (Gd), making them suitable for radiolabeling biomolecules like antibodies and peptides. [, , , , , , , ]

Q2: How does DTPA anhydride facilitate radiolabeling of biomolecules?

A2: DTPA anhydride reacts with primary amine groups present in biomolecules, forming stable amide bonds. [] This covalent attachment allows for the chelation of radiometals like 111In through its DTPA moiety. [, , , , ] The resulting radiolabeled biomolecules are then used for in vivo studies, such as tumor imaging and biodistribution analysis. [, , , ]

Q3: What are the advantages of using 111In-labeled DTPA conjugates for in vivo imaging compared to iodine-131 (131I) labeled counterparts?

A3: Research indicates that 111In-labeled DTPA conjugates, particularly with monoclonal antibodies, exhibit superior in vivo characteristics compared to 131I labeled counterparts. [, ] Studies show higher concentrations of 111In-labeled antibodies in tumor, liver, kidney, and spleen compared to 131I-labeled antibodies. [] This difference is attributed to potentially increased catabolism of 131I-labeled antibodies. [] The higher tumor uptake and slower clearance from the body observed with 111In-labeled DTPA conjugates makes them advantageous for tumor imaging applications. []

Q4: Can you elaborate on the use of DTPA anhydride in developing targeted MRI contrast agents?

A4: DTPA anhydride plays a crucial role in synthesizing MRI contrast agents with enhanced targeting capabilities. [, , , ] By conjugating DTPA anhydride to molecules with inherent tumor affinity, such as porphyrins or specific antibodies, researchers can direct the contrast agent to tumor sites. [, , , ] This targeted approach allows for improved visualization of tumor tissues in MRI scans, aiding in diagnosis and treatment monitoring.

Q5: What is the molecular formula and weight of diethylenetriaminepentaacetic dianhydride?

A5: The molecular formula of diethylenetriaminepentaacetic dianhydride is C14H19N3O8. It has a molecular weight of 357.32 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize DTPA anhydride and its conjugates?

A6: Researchers utilize various spectroscopic techniques to characterize DTPA anhydride and its conjugates, including:

- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of characteristic functional groups, such as the anhydride group in DTPA anhydride and the amide bond formed upon conjugation with biomolecules. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is valuable for structural elucidation of DTPA anhydride derivatives and confirming successful conjugation with other molecules. [, ]

- Mass Spectrometry (MS): MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to determine the molecular weight of DTPA anhydride conjugates and confirm the number of DTPA moieties attached to a biomolecule. []

Q7: How does the stability of DTPA anhydride conjugates vary depending on the method of conjugation and the specific metal ion used for labeling?

A7: The stability of DTPA anhydride conjugates is influenced by several factors, including the conjugation method and the chelated metal ion. For instance, monoclonal antibodies radiolabeled with 111In using a site-specific bifunctional chelate technique involving p-NH2-Bz-DTPA demonstrated higher stability and lower bone marrow toxicity in mice compared to those labeled using the cyclic DTPA anhydride technique. [] This highlights the importance of optimizing conjugation strategies for different applications.

Q8: What methods are used to assess the stability of DTPA anhydride conjugates?

A8: Assessing the stability of DTPA anhydride conjugates is crucial for their reliable application. Common methods include:

- Size-exclusion HPLC: This technique helps evaluate the structural integrity of the conjugate and identify any potential aggregation or degradation over time. []

- Cell binding assays: By assessing the binding affinity of radiolabeled conjugates to target cells, researchers can gauge whether the conjugation process has affected the biomolecule's ability to recognize its target. []

- Biodistribution studies: These studies in animal models provide insights into the in vivo stability of the conjugate and its distribution to different organs. []

Q9: Are there any concerns regarding the stability of the ester bond in DTPA anhydride conjugates designed for radioimmunotherapy?

A9: While DTPA anhydride is effective for radioimmunoimaging with IgG antibodies, its use in radioimmunotherapy, especially with smaller molecules, is limited by the labile nature of the ester bond in vivo. [] The rapid cleavage of the ester bond in plasma reduces the residence time of the radiolabeled molecule at the target site, hindering its therapeutic efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)

![ethanaminium, 2-[[(dodecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B1195590.png)